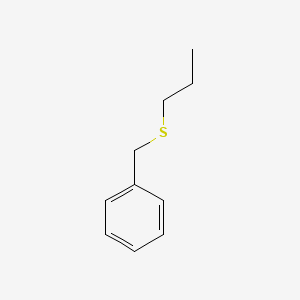

Benzyl propyl sulfide

Description

Historical Context of Organic Sulfides in Synthetic Chemistry

The exploration of organic sulfides, or thioethers, dates back to the foundational period of organic chemistry. These compounds, characterized by a sulfur atom bonded to two organic substituents, have long been recognized for their unique reactivity and have played a significant role in the advancement of synthetic methodologies. Historically, the synthesis of sulfides often involved nucleophilic substitution reactions, where a thiol or thiolate anion displaces a leaving group on an alkyl halide.

Over the years, the repertoire of synthetic methods for preparing sulfides has expanded significantly, moving beyond classical approaches to include more sophisticated and efficient catalytic systems. The development of transition-metal-catalyzed cross-coupling reactions, for instance, has provided powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of a wide array of complex sulfide (B99878) structures with high functional group tolerance. rsc.org These advancements have cemented the role of organic sulfides as versatile intermediates in the synthesis of a broad spectrum of organic molecules.

Significance and Research Interest in Thioether Scaffolds

The thioether functional group is a key structural motif in a multitude of natural products and pharmacologically active molecules. This prevalence has spurred considerable research into the properties and applications of thioether-containing scaffolds. In medicinal chemistry, the incorporation of a thioether linkage can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For example, analogues of the natural product diallyl disulfide, which feature a benzyl (B1604629) group, have been investigated for their potential anti-cancer properties. researchgate.net

Beyond pharmaceuticals, thioether scaffolds are of interest in materials science. The unique electronic properties of the sulfur atom can be harnessed in the design of functional materials, such as conductive polymers and molecular wires. The thermal stability of aryl sulfides, which is generally higher than that of their alkyl counterparts due to aromatic resonance, makes them suitable for applications in high-temperature environments.

The reactivity of the sulfur atom in thioethers also makes them valuable in chemical synthesis. They can undergo oxidation to form sulfoxides and sulfones, which are themselves important functional groups and intermediates. Furthermore, the sulfur atom can be a target for various chemical transformations, allowing for the further functionalization of molecules containing a thioether moiety.

Overview of Current Academic Research Trajectories for Benzyl Propyl Sulfide and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its close analogues, such as benzyl phenyl sulfide and other benzyl sulfides, provide insight into the potential areas of investigation for this compound.

A significant area of research is the development of novel synthetic methodologies. For instance, recent studies have focused on "green" and more efficient routes to synthesize benzyl phenyl sulfide and its derivatives, avoiding the use of hazardous reagents and catalysts. researchgate.netnih.gov One such approach involves the reaction of thioanisoles with benzyl alcohols over an ionic liquid catalyst. researchgate.netnih.gov Another innovative method describes the synthesis of benzyl sulfides through a substitution reaction at the sulfur atom of phosphinic acid thioesters using benzyl Grignard reagents. rsc.org

The catalytic applications of benzyl sulfide analogues are also an active area of research. For example, the selective oxidation of benzyl phenyl sulfide to its corresponding sulfoxide (B87167) or sulfone using various catalytic systems is a topic of interest. conicet.gov.ar These oxidation products are valuable in their own right as synthetic intermediates and potential pharmacophores.

In the realm of medicinal chemistry, benzyl sulfide and disulfide analogues are being explored for their biological activities. Studies on 4-substituted benzyl analogues of diallyl disulfide have been conducted to establish structure-activity relationships for their anti-proliferative effects in human breast cancer cell lines. researchgate.net Furthermore, N-acyl derivatives of 2-amino-4-chlorophenyl phenyl sulfide have been investigated for their antitrypanosomal, antileishmanial, and antimalarial activities. marshall.edu These studies highlight the potential for this compound and its derivatives to serve as scaffolds for the development of new therapeutic agents.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14S | nih.gov |

| Molecular Weight | 166.29 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | propylsulfanylmethylbenzene | nih.gov |

| CAS Number | 22336-59-0 | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2~8 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

propylsulfanylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOPSINYHITXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovative Approaches for Benzyl Propyl Sulfide

Classical and Established Synthetic Routes to Benzyl (B1604629) Propyl Sulfide (B99878)

The synthesis of thioethers, including benzyl propyl sulfide, has traditionally been accomplished through several well-established methodologies. These classical routes are valued for their reliability and are foundational in organic synthesis.

Nucleophilic Substitution Reactions in Thioether Formation

One of the most fundamental and widely used methods for the formation of thioethers is through nucleophilic substitution reactions, conceptually similar to the Williamson ether synthesis. acsgcipr.orgwikipedia.orgmasterorganicchemistry.com This approach typically involves the reaction of a thiolate anion with an alkyl halide. acsgcipr.org For the synthesis of this compound, this would involve the reaction of propane-1-thiolate with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. acsgcipr.orgwikipedia.org In this mechanism, the sulfur atom of the thiolate acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.org The efficacy of this reaction is highest with primary alkyl halides, such as benzyl halides, as they are less sterically hindered and thus more susceptible to the backside attack characteristic of S\textsubscript{N}2 reactions. wikipedia.orgyoutube.com

The thiolate nucleophile is typically generated in situ by treating the corresponding thiol (propane-1-thiol) with a suitable base. Common bases used for this deprotonation include sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). arkat-usa.orgyoutube.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed to facilitate the reaction. acsgcipr.orgmasterorganicchemistry.com

Table 1: Key Components in Nucleophilic Substitution for this compound Synthesis

| Role | Chemical Species | Example |

| Nucleophile | Propyl thiolate | Generated from propane-1-thiol and a base |

| Electrophile | Benzyl halide | Benzyl bromide, Benzyl chloride |

| Base | Strong base | Sodium hydride (NaH), Sodium hydroxide (NaOH) |

| Solvent | Polar aprotic | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Leaving Group | Halide | Bromide (Br⁻), Chloride (Cl⁻) |

Thiol-Ene Addition Reactions

The thiol-ene reaction, also known as alkene hydrothiolation, is another established method for creating carbon-sulfur bonds and can be adapted for the synthesis of thioethers like this compound. wikipedia.org This reaction involves the addition of a thiol to an alkene. wikipedia.org To synthesize this compound via this route, one could react allylbenzene (B44316) with propane-1-thiol.

This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by radical initiators or photochemically. wikipedia.orgillinois.edu The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene double bond in an anti-Markovnikov fashion, generating a carbon-centered radical. wikipedia.orgillinois.edu This carbon radical subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. illinois.edu The anti-Markovnikov regioselectivity is a key feature of the radical-based thiol-ene reaction. wikipedia.org

The reaction is considered a "click chemistry" reaction due to its high efficiency, high yields, stereoselectivity, and favorable thermodynamic driving force. wikipedia.org These characteristics make it a valuable tool in various applications, including polymer synthesis and surface patterning. wikipedia.org

Reaction of Organic Halides with Thiourea (B124793)

A versatile and convenient method for synthesizing thioethers, which avoids the direct handling of often malodorous thiols, involves the use of thiourea as a sulfur source. arkat-usa.org This method is particularly useful for preparing symmetrical and unsymmetrical benzyl thioethers. arkat-usa.org

The synthesis of this compound using this method would proceed in a one-pot reaction. arkat-usa.org First, a benzyl halide (like benzyl bromide) reacts with thiourea in a solvent such as methanol (B129727) to form an S-benzylisothiouronium salt intermediate. arkat-usa.orgpearson.com This salt is then hydrolyzed under basic conditions, typically by adding a strong base like sodium hydroxide, to generate the corresponding benzyl thiolate in situ. arkat-usa.orgpearson.com This thiolate can then react with a second organic halide, in this case, a propyl halide (e.g., 1-bromopropane), to yield the final unsymmetrical thioether, this compound. arkat-usa.org

A significant advantage of this procedure is that the isolation of the intermediate thiol or the isothiouronium salt is not necessary, simplifying the synthetic process. arkat-usa.org The reaction of thiourea with the alkyl halide proceeds through a nucleophilic substitution mechanism where the sulfur atom of thiourea acts as the nucleophile. pearson.com

Modern and Green Chemistry Paradigms in this compound Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming to create more sustainable and environmentally benign processes. unibo.itmdpi.comrsc.org For the synthesis of this compound, this has led to the exploration of catalytic strategies that offer higher efficiency and reduce waste. researchgate.netnih.gov

Catalytic Strategies for C-S Bond Formation

Catalytic methods for forming carbon-sulfur bonds are at the forefront of modern organic synthesis. These approaches often provide milder reaction conditions, greater functional group tolerance, and higher atom economy compared to classical methods. researchgate.net

A green route to synthesize benzyl phenyl sulfide derivatives has been reported using dual-functional ionic liquids as catalysts for the reaction between thioanisoles and benzyl alcohols. researchgate.netnih.gov This suggests the potential for similar catalytic systems to be applied to the synthesis of this compound. The mechanism involves the activation of the reactants through hydrogen bonding with the ionic liquid, facilitating the reaction under mild conditions. nih.gov

Other catalytic approaches involve the use of Lewis acids, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), to catalyze the coupling of benzyl alcohols with thiols. nih.gov This method proceeds via a Lewis-acid-mediated S\textsubscript{N}1-type nucleophilic attack on an in situ formed carbocation. nih.gov Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has also been shown to be an effective method for thioether synthesis. organic-chemistry.org

Transition metal catalysis, particularly with palladium, nickel, and copper, represents a powerful and general strategy for the formation of C-S bonds. researchgate.netthieme-connect.comnih.gov These cross-coupling reactions have become popular alternatives to traditional methods due to their high efficiency and broad substrate scope. thieme-connect.comnih.gov The synthesis of aryl sulfides, including potentially this compound, via metal catalysis has seen significant growth. nih.govnih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-S bond formation. nih.govnih.gov The general catalytic cycle involves oxidative addition of an organic halide to the low-valent metal center, followed by reaction with a thiolate, and concluding with reductive elimination to yield the thioether and regenerate the catalyst. nih.gov The choice of ligand is critical for the success of these reactions, with various phosphine (B1218219) ligands being developed to enhance catalytic activity. nih.gov For instance, monophosphine ligands have been shown to be exceptionally effective in promoting C-S coupling reactions under mild conditions. nih.gov

Nickel and copper-based catalysts are also widely used, often offering a more cost-effective alternative to palladium. researchgate.net Nickel catalysis has been successfully employed for the C-S cross-coupling of aryl triflates with alkyl thiols. researchgate.net Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective for the synthesis of thioethers from aryl halides and thiols. researchgate.net

Table 2: Comparison of Catalytic Systems for C-S Bond Formation

| Catalyst System | Reactants | Key Features |

| Palladium-based | Aryl/Benzyl Halides + Thiols | High efficiency, broad scope, ligand-dependent. nih.govnih.gov |

| Nickel-based | Aryl/Benzyl Halides/Triflates + Thiols | Cost-effective alternative to palladium, effective for challenging substrates. researchgate.net |

| Copper-based | Aryl/Benzyl Halides + Thiols | Ullmann-type coupling, often uses inexpensive catalysts. researchgate.net |

| Iron-based | Benzyl Halides + Disulfides | Reductant-free cross-electrophile coupling. organic-chemistry.org |

| Ionic Liquids | Benzyl Alcohols + Thioanisoles | Green chemistry approach, mild conditions. nih.gov |

Gold Nanoparticle-Catalyzed Thioetherification

A significant advancement in C–S bond formation involves the use of gold nanoparticles as catalysts. Research has demonstrated that gold nanoparticles supported on zirconium dioxide (ZrO₂) can efficiently catalyze the thioetherification of C(sp³)–O bonds in substrates like benzyl phosphates to yield benzyl sulfides. rsc.orgrsc.org This method proceeds under mild conditions and offers excellent yields. rsc.org

The catalytic system utilizes thiosilanes as the sulfur source, reacting with benzyl phosphates in the presence of the supported gold nanoparticles. rsc.org Detailed studies and characterization of the catalysts suggest that cationic gold species on the surface of the gold nanoparticles act as a source for highly active soluble gold species, which are responsible for the efficient C–S bond formation. rsc.orgrsc.org A key finding is that the reaction likely proceeds via an Sₙ2-type mechanism, as demonstrated by the excellent chirality transfer observed in the reaction of an optically active benzyl phosphate, which yielded a benzyl sulfide with high enantiomeric purity. rsc.org The ZrO₂-supported gold nanoparticle catalyst also exhibits high reusability and catalytic turnover. rsc.org

Table 1: Gold Nanoparticle-Catalyzed Synthesis of Benzyl Sulfides Data derived from studies on analogous benzyl sulfides.

| Substrate | Sulfur Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Phosphate | Phenyl(trimethylsilyl)sulfane | Au/ZrO₂ | 1,4-Dioxane | 50 | 95 | rsc.org |

| (R)-1-Phenylethyl phosphate | Phenyl(trimethylsilyl)sulfane | Au/ZrO₂ | 1,4-Dioxane | 50 | 94 | rsc.org |

| Cinnamyl phosphate | Phenyl(trimethylsilyl)sulfane | Au/ZrO₂ | 1,4-Dioxane | 50 | 99 | rsc.org |

Nickel-Catalyzed Aryl Exchange Reactions (for analogous aryl sulfides)

Nickel catalysis has enabled a novel approach to aryl sulfide synthesis through an aryl exchange reaction, which circumvents the use of odorous and toxic thiols. organic-chemistry.orgnih.govresearchgate.net This method involves the reaction between an aryl sulfide (acting as a sulfide donor) and an aryl electrophile, such as an aromatic ester or aryl halide. organic-chemistry.orgacs.org

The key to this transformation is a specific catalyst system, typically comprising a nickel salt like Ni(OAc)₂ and a phosphine ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) or dcypt (structure not specified in snippets), which is capable of both cleaving and forming aryl-S bonds. organic-chemistry.orgresearchgate.net Mechanistic investigations have revealed that the process involves the simultaneous oxidative addition of both the aryl sulfide and the aryl electrophile to the Ni(0) center. nih.govresearchgate.netacs.org This is followed by a ligand exchange between the resulting nickel intermediates (aryl–Ni–SR and aryl–Ni–OAr) and subsequent reductive elimination to furnish the desired aryl sulfide product. organic-chemistry.orgacs.org The optimization of this reaction has identified a Ni(OAc)₂/dcypt/Zn/Zn(OAc)₂ system as being highly effective, providing good to high yields of the exchanged aryl sulfide. organic-chemistry.orgacs.org

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as versatile solvents and catalysts for organic synthesis, offering a greener alternative to conventional volatile organic solvents. nih.govpharmtech.com In the context of thioether synthesis, specific dual-functional ionic liquids have been developed to produce benzyl phenyl sulfide derivatives in high yields under mild conditions. nih.govresearchgate.net One such example is 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate ([SO₃HPrMIm][OTf]). nih.gov

This ionic liquid facilitates the reaction between thioanisoles and benzyl alcohols, a process that traditionally suffers from low efficiency and the need for stoichiometric acid or base catalysts. nih.govresearchgate.net The ionic liquid acts as both the solvent and the catalyst, promoting the dehydration of benzyl alcohol and a subsequent metathesis reaction to form the benzyl sulfide product. nih.govresearchgate.net The non-volatile nature of ionic liquids also allows for easier product separation and potential recycling of the catalytic medium. pharmtech.com

The catalytic activity of ionic liquids in many reactions is intrinsically linked to their ability to form hydrogen bonds. rsc.orgrsc.org In the synthesis of benzyl phenyl sulfide using [SO₃HPrMIm][OTf], a synergistic effect between the cation and anion of the ionic liquid is crucial. nih.govresearchgate.net

Mechanistic studies indicate that both the thioanisole (B89551) and benzyl alcohol reactants are activated via hydrogen bonding with the ionic liquid's cation and anion. nih.govresearchgate.net Theoretical and experimental studies on other systems have shown that hydrogen bonds can lower reaction energy barriers and stabilize transition states. rsc.org For instance, density functional theory (DFT) calculations have highlighted the importance of intermolecular hydrogen bonds, such as the O–H⋯O interaction between a hydroxyl group and a sulfonic group, in facilitating proton transfer and governing catalytic activity. rsc.org This activation through hydrogen bonding is a key factor in the high efficiency of these ionic liquid-mediated syntheses. nih.govresearchgate.net

Photocatalytic and Photoredox Approaches

Visible-light photoredox catalysis represents a powerful and sustainable strategy for forging C–S bonds under mild conditions. beilstein-journals.org Metal-free photoredox methods have been developed for the synthesis of aryl benzyl sulfides. rsc.org These systems often employ an organic photocatalyst, such as 4CzIPN, which, upon irradiation with visible light, can initiate a single electron transfer (SET) process to generate radical intermediates from precursors like benzyl chlorides. rsc.org

Another advanced strategy involves dual catalysis systems, such as combining a nickel catalyst with a photoredox catalyst (e.g., an iridium complex). nih.gov This approach has been successfully applied to the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov The photoredox cycle generates an alkyl radical from the trifluoroborate salt, which then enters the nickel catalytic cycle to couple with the aryl bromide. nih.gov Similarly, cooperative catalysis between zirconocene (B1252598) and a photoredox catalyst can activate stable benzyl chlorides to generate benzyl radicals for reductive homocoupling reactions, demonstrating a potent method for activating challenging C–Cl bonds. nih.govchemrxiv.org These photocatalytic methods are distinguished by their broad substrate scope and tolerance of various functional groups. rsc.orgnih.gov

Solvent-Free and Environmentally Benign Protocols

The development of solvent-free and environmentally benign synthetic protocols is a cornerstone of green chemistry. rsc.org For the synthesis of this compound and related compounds, several such methods have been reported. A simple and highly efficient protocol involves the direct reaction of thiols with benzyl halides under solvent- and catalyst-free conditions, typically by heating the neat reactants. researchgate.net This method avoids the use of potentially hazardous solvents and expensive catalysts, offering high yields and operational simplicity. researchgate.net

Furthermore, photocatalytic and catalyzed reactions have been adapted to be more environmentally friendly. Some photoredox-catalyzed formations of C–S bonds can be performed under solvent-free conditions or by using water as a green solvent. rsc.org Additionally, certain reactions catalyzed by reagents like TAPC (Tris(4-aminophenyl)amine) can proceed under metal-free and solvent-free conditions, providing an attractive alternative for thioether synthesis from benzylic alcohols and thiols. organic-chemistry.org The use of recyclable catalysts like ionic liquids also contributes to the development of greener synthetic routes. nih.govresearchgate.net

Optimization of Reaction Conditions and Efficiency Studies

The efficiency of any synthetic methodology is critically dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reactant stoichiometry. For the synthesis of benzyl and aryl sulfides, extensive screening of these parameters has been a key focus of research to maximize yields and selectivity.

For instance, in the copper-catalyzed thioetherification of benzyl alcohols with thiols, a screen of various copper salts and solvents identified Cu(OTf)₂ in dichloromethane (B109758) (DCM) at room temperature as the optimal system, delivering the product in 96% yield. nih.gov In the development of solvent-free methods, studies have shown that reacting thiophenol with benzyl bromide at 100 °C with a slight excess of the thiol (1.1:1 ratio) provides the best results. researchgate.net

Photocatalytic reactions also require careful optimization. In the zirconocene/photoredox-catalyzed homocoupling of benzyl chlorides, parameters such as the photocatalyst, silane (B1218182) additive, base, and solvent were systematically varied to achieve high yields. chemrxiv.org These efficiency studies are crucial for transforming novel chemical discoveries into practical and scalable synthetic methods.

Table 2: Comparison of Optimized Conditions for Benzyl Sulfide Synthesis Data derived from studies on analogous benzyl and aryl sulfides.

| Method | Catalyst / Mediator | Solvent | Temperature | Key Feature | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nickel-Catalyzed Exchange | Ni(OAc)₂/dcypt/Zn | Toluene | 150 °C | Thiol-free synthesis | 40-80 | organic-chemistry.orgacs.org |

| Copper-Catalyzed Thioetherification | Cu(OTf)₂ | DCM | 25 °C | Mild conditions | 96 | nih.gov |

| Ionic Liquid-Mediated | [SO₃HPrMIm][OTf] | Neat | 120 °C | Green, recyclable catalyst | >90 | nih.govresearchgate.net |

| Metal-Free Photoredox | 4CzIPN | Neat / H₂O | Room Temp | Sustainable, metal-free | 60-95 | rsc.org |

| Solvent- & Catalyst-Free | None | Neat | 100 °C | Simplicity, atom economy | 94 | researchgate.net |

Substrate Scope and Functional Group Compatibility

The synthesis of this compound can be achieved through various methodologies, each accommodating a different range of substrates and demonstrating compatibility with numerous functional groups. These methods typically involve the formation of a carbon-sulfur bond between a benzyl moiety and a propyl group.

One of the most common strategies is the nucleophilic substitution of a benzyl halide with a propyl thiol or its corresponding thiolate. However, modern approaches often seek to avoid the use of volatile and malodorous thiols by employing alternative sulfur sources. A notable metal-free method involves the use of thiourea as a sulfur surrogate. In this approach, a benzyl halide first reacts with thiourea to form an isothiuronium (B1672626) salt. This intermediate is then hydrolyzed in situ with a base to generate a benzyl thiolate, which subsequently reacts with a propyl halide to yield this compound. This method is effective for a wide array of substituted benzyl halides and various alkyl halides.

The scope of the benzyl precursor is broad. Benzyl chlorides and bromides bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, nitro) substituents on the aromatic ring are well-tolerated. For the propyl component, primary alkyl halides like 1-bromopropane (B46711) or 1-iodopropane (B42940) are effective reactants.

Another versatile approach is the copper-catalyzed coupling of benzyl alcohols with thiols. This method avoids the need for benzyl halides and proceeds via C–O bond cleavage. nih.gov The reaction is catalyzed by Lewis acids such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and it is compatible with primary, secondary, and even tertiary benzyl alcohols. nih.gov The protocol demonstrates exceptional functional group tolerance. For instance, sensitive groups like esters, terminal alkanes, and alkynes remain intact under the mild reaction conditions. nih.gov

The table below summarizes the substrate scope for a one-pot synthesis of unsymmetrical benzyl thioethers using thiourea, which is applicable for producing this compound.

Table 1: Substrate Scope for the Synthesis of Benzyl Alkyl Thioethers

| Benzyl Precursor (R¹-X) | Alkyl Precursor (R²-Y) | Yield (%) |

|---|---|---|

| Benzyl chloride | 1-Bromopropane | Good |

| 2-Methylbenzyl chloride | 1-Bromopropane | Good |

| 3-Methylbenzyl chloride | 1-Bromopropane | Good |

| 4-Methylbenzyl bromide | 1-Bromopropane | Good |

| 2-Chlorobenzyl bromide | 1-Bromopropane | Good |

Data derived from methodologies suitable for the synthesis of benzyl alkyl sulfides.

Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides offers another route that supports a broad scope of substrates and avoids undesired elimination pathways. organic-chemistry.org These varied methodologies provide chemists with a robust toolkit for synthesizing this compound and its derivatives, accommodating a wide range of functional groups and precursor materials.

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions are highly valued in synthetic chemistry for their efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for the synthesis of unsymmetrical sulfides like this compound, which advantageously avoid the isolation of intermediate compounds, particularly foul-smelling thiols.

A prominent one-pot strategy for preparing both symmetrical and unsymmetrical benzyl thioethers utilizes thiourea as an odorless sulfur source. The general process involves the reaction of a benzyl halide (e.g., benzyl bromide) with thiourea in a solvent like methanol or ethanol (B145695) to form a stable S-benzylisothiouronium salt. A base, such as sodium hydroxide, is then added to the mixture to hydrolyze the salt in situ, generating a benzyl thiolate anion. This nucleophilic thiolate is not isolated but is immediately reacted with a second electrophile, such as 1-bromopropane, within the same reaction vessel to furnish the final product, this compound. This method is robust, high-yielding, and can be readily applied to a variety of substituted benzyl halides and alkyl halides.

Another efficient one-pot, metal-free protocol also employs thiourea in a base-mediated reaction. The synthesis proceeds by the simultaneous reaction of thiourea with a mixture of two different alkylating agents (e.g., benzyl bromide and 1-bromopropane). The process leverages the differential reactivity of the halides; the more reactive benzyl bromide reacts first to form the isothiouronium salt, which is then cleaved and alkylated by the less reactive propyl halide to selectively yield the unsymmetrical sulfide.

The table below compares key features of different one-pot synthetic strategies applicable to this compound synthesis.

Table 2: Comparison of One-Pot Synthesis Strategies for this compound

| Method | Sulfur Source | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Sequential Alkylation | Thiourea | NaOH / Methanol | Avoids thiol isolation; high yields; robust for symmetrical & unsymmetrical sulfides. |

| Concurrent Alkylation | Thiourea | K₂CO₃ / DMF | Metal-free; leverages halide reactivity differences; efficient. |

A third strategy involves the use of 2-mercapto-1,3-benzoxazole as a thiol precursor. This solid, commercially available reagent can be deprotonated with a base like sodium hydride (NaH), and the resulting thiolate can be reacted sequentially with benzyl halide and then propyl halide in a one-pot fashion to generate this compound. This method provides a superior alternative for obtaining mixed alkyl and aralkyl sulfides from readily accessible starting materials. These one-pot procedures represent a significant improvement over classical two-step methods, offering greater convenience and efficiency for the synthesis of this compound.

Reactivity, Reaction Mechanisms, and Chemical Transformations of Benzyl Propyl Sulfide

Oxidative Transformations of the Thioether Moiety

The oxidation of the thioether group in benzyl (B1604629) propyl sulfide (B99878) can be controlled to yield either the corresponding sulfoxide (B87167) or, with more potent oxidizing conditions, the sulfone. This stepwise oxidation is a fundamental transformation for thioethers.

Selective Sulfoxidation to Sulfoxides

The selective oxidation of benzyl propyl sulfide to benzyl propyl sulfoxide involves the addition of a single oxygen atom to the sulfur center. This transformation requires mild and controlled oxidizing conditions to prevent over-oxidation to the sulfone. A variety of reagents have been developed for this purpose, offering high chemoselectivity.

Hydrogen peroxide is a common and environmentally benign oxidant for this transformation. When used in conjunction with a solvent like glacial acetic acid, it provides a simple and efficient method for converting sulfides to sulfoxides in excellent yields, often between 90-99%. The reaction proceeds under mild, transition-metal-free conditions at room temperature. For benzyl sulfides specifically, this method shows high selectivity, with no oxidation observed at the benzylic C-H bond.

Other notable methods include the use of sodium bromate (B103136) (NaBrO₃) in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), which also promotes the selective oxidation of both aliphatic and aromatic sulfides to their corresponding sulfoxides in high yields. Furthermore, systems employing hypervalent iodine reagents have been shown to selectively oxidize sulfides at room temperature, tolerating a range of other functional groups without causing over-oxidation.

Table 1: Selected Methods for the Sulfoxidation of this compound

| Oxidizing Agent(s) | Solvent / Catalyst | Conditions | Typical Yield |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | >90% |

| Sodium Bromate (NaBrO₃) | Ionic Liquid ([bmim]Br) | Room Temperature | High |

| Hypervalent Iodine Reagent | Dichloromethane (B109758) | Room Temperature | Excellent |

| m-CPBA | Dichloromethane | 0°C to Room Temp | High |

Further Oxidation to Sulfones

To achieve the oxidation of this compound to benzyl propyl sulfone, more vigorous oxidizing agents or harsher reaction conditions are typically required. This second oxidation step converts the intermediate sulfoxide into the corresponding sulfone.

A variety of strong oxidants can accomplish this transformation, including potassium permanganate (KMnO₄) and hydrogen peroxide in the presence of specific catalysts. For instance, while H₂O₂ alone or under mild conditions favors the sulfoxide, its use with a niobium carbide catalyst efficiently drives the reaction forward to the sulfone. In contrast, using a tantalum carbide catalyst with H₂O₂ tends to yield the sulfoxide, highlighting the crucial role of the catalyst in determining the final product.

The choice of oxidant and reaction conditions is critical for achieving a high yield of the sulfone while avoiding side reactions. Sulfones are generally more stable and less reactive than sulfoxides, making their isolation straightforward once the reaction is complete.

Table 2: Reagents for the Oxidation of this compound to Sulfone

| Oxidizing Agent(s) | Catalyst / Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Benzyl Propyl Sulfone |

| Potassium Permanganate (KMnO₄) | Acetic Acid / Water | Benzyl Propyl Sulfone |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol (B129727) / Water | Benzyl Propyl Sulfone |

| m-CPBA (≥2 equivalents) | Dichloromethane, Reflux | Benzyl Propyl Sulfone |

Stereoselective Oxidation Methodologies

Since this compound is a prochiral molecule (the sulfur atom is not a stereocenter, but its oxidation creates one), its oxidation can lead to a racemic mixture of the two enantiomers of benzyl propyl sulfoxide. Stereoselective oxidation methods are employed to produce one enantiomer in excess, a critical process for the synthesis of chiral molecules in the pharmaceutical industry. researchgate.net

These methodologies fall into several categories:

Catalytic systems with chiral ligands: A common approach involves using a transition metal complex, such as titanium or vanadium, with a chiral ligand. The Kagan-Modena oxidation, for example, uses a titanium(IV) isopropoxide catalyst with a chiral diethyl tartrate (DET) ligand and an organic hydroperoxide like cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) as the terminal oxidant. nih.gov When applied to aryl benzyl sulfides, these systems have demonstrated the ability to produce sulfoxides with high enantiomeric excess (ee). nih.gov

Biocatalysis: Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) or peroxidases, can catalyze the oxidation of sulfides with high enantioselectivity. researchgate.net These biocatalytic methods are considered green chemistry approaches, often operating under mild conditions with high specificity. researchgate.net

A key feature of some catalytic systems is the potential for kinetic resolution, where the minor enantiomer of the sulfoxide product is preferentially oxidized further to the achiral sulfone, thereby enhancing the enantiomeric excess of the remaining sulfoxide. acs.org

Alkylation and Formation of Sulfonium Salts

The sulfur atom in this compound acts as a nucleophile and can react with alkylating agents, such as alkyl halides, to form trialkylsulfonium salts. In this reaction, the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming a new carbon-sulfur bond. The resulting sulfonium ion carries a positive charge on the sulfur atom.

The reaction is typically carried out by mixing the sulfide with a stoichiometric amount of the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl bromide) in a suitable solvent. wikipedia.org The reaction rate can be influenced by the solvent and temperature, with room temperature often being sufficient for complete conversion over several hours or days. wikipedia.org The formation of these sulfonium salts is significant as they are valuable synthetic intermediates, acting as alkyl or benzyl donation sources in various organic transformations. masterorganicchemistry.com

Table 3: Formation of Sulfonium Salts from this compound

| Alkylating Agent (R-X) | Product |

|---|---|

| Methyl Iodide (CH₃I) | Benzyl(methyl)propylsulfonium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Benzyl(ethyl)propylsulfonium bromide |

| Benzyl Chloride (BnCl) | Dibenzyl(propyl)sulfonium chloride |

C-S Bond Activation and Cleavage Pathways

The carbon-sulfur bonds in this compound can be cleaved under specific chemical conditions. The benzylic C(sp³)–S bond is particularly susceptible to cleavage due to the stability of the potential benzyl radical or carbanion intermediates.

Reductive Cleavage Reactions

Reductive cleavage, or desulfurization, involves the breaking of the C-S bond and its replacement with a C-H bond. This transformation is a powerful tool in organic synthesis for removing sulfur-containing functional groups.

One of the most common and effective reagents for the desulfurization of thioethers is Raney Nickel . masterorganicchemistry.com This reagent is a fine-grained, porous nickel-aluminum alloy that has been treated with sodium hydroxide (B78521) to leach out most of the aluminum. masterorganicchemistry.com The resulting material has a high surface area and is saturated with adsorbed hydrogen, which acts as the reductant. masterorganicchemistry.comchem-station.com When this compound is treated with Raney Nickel, typically in a solvent like ethanol (B145695), both the benzyl-sulfur and propyl-sulfur bonds are cleaved, leading to the formation of toluene and propane. This process is often referred to as hydrogenolysis. libretexts.orgorganicreactions.org

Another classical method for reductive cleavage is the use of alkali metals dissolved in liquid ammonia , such as sodium in liquid ammonia (Na/NH₃). thieme-connect.de This system generates solvated electrons which are potent reducing agents. masterorganicchemistry.combyjus.com This method can cleave aryl alkyl thioethers and is also applicable to benzyl thioethers. researchgate.netthieme-connect.de The reaction proceeds by single-electron transfer to the thioether, leading to the fragmentation of the C-S bond.

Table 4: Methods for Reductive Cleavage of this compound

| Reagent(s) | Conditions | Major Products |

|---|---|---|

| Raney Nickel (Ni(H)) | Ethanol, Reflux | Toluene + Propane |

| Sodium in Liquid Ammonia (Na/NH₃) | -78°C to -33°C | Toluene + Propane |

Metal-Mediated Desulfurization Processes

Metal-mediated desulfurization provides a method for the cleavage of carbon-sulfur bonds. While specific studies on this compound are not prevalent, research on analogous compounds such as benzylic thiols demonstrates the utility of this process. Molybdenum hexacarbonyl [Mo(CO)₆] has been successfully used for the desulfurization of various thiols and disulfides, including benzyl derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction effectively removes the sulfhydryl group and is noted for its high tolerance of other functional groups, a significant advantage over traditional reagents like Raney nickel. organic-chemistry.org

The process is typically carried out at elevated temperatures in a solvent such as acetone. organic-chemistry.org The proposed mechanism for the desulfurization of a thiol involves several key steps:

Oxidative Addition : The thiol's S-H bond undergoes oxidative addition to the molybdenum center. researchgate.net

Intermediate Formation : A molybdenum-carbon bond is formed via an Mo=S double bond intermediate. researchgate.net

Reductive Elimination : The final step is a reductive elimination that releases the desulfurized organic product. researchgate.net

For thiols, the hydrogen atom of the sulfhydryl group itself acts as the hydrogen source for the reaction. researchgate.net This method's resilience to steric hindrance and its compatibility with various functional groups make it a valuable tool in organic synthesis. organic-chemistry.orgresearchgate.net

Table 1: Examples of Molybdenum-Mediated Desulfurization of Thio-compounds

| Substrate Type | Reagent | Hydrogen Source | Typical Yields | Reference |

| Aryl Thiols | Molybdenum Hexacarbonyl | Sulfhydryl Group | 71-88% | researchgate.net |

| Benzyl Thiols | Molybdenum Hexacarbonyl | Sulfhydryl Group | Good to Excellent | organic-chemistry.org |

| Primary & Secondary Alkyl Thiols | Molybdenum Hexacarbonyl | Sulfhydryl Group | 66-85% | researchgate.net |

| Disulfides | Molybdenum Hexacarbonyl | Acetone (Solvent) | 74-80% | researchgate.net |

Transition Metal Coordination and Ligand Behavior

The sulfur atom in this compound possesses lone pairs of electrons that allow it to act as a ligand, coordinating to transition metal centers. This interaction is fundamental to many of its catalytic applications and directed reactions. While strong coordination of thioethers to transition metals can sometimes inhibit catalytic activity, many catalysts are capable of overcoming this to facilitate useful transformations. nih.gov

Chelation and Coordination Studies with Metal Centers

The ability of thioethers to coordinate with transition metals is a well-established principle that underpins their use as directing groups in organic synthesis. nih.govsemanticscholar.org In processes like remote C-H functionalization, the internal sulfur atom of the thioether coordinates directly to the transition metal catalyst, such as palladium or rhodium. nih.govrsc.org This coordination brings the metal center into close proximity with specific C-H bonds elsewhere in the molecule, enabling their selective activation and functionalization. rsc.org This initial coordination is the critical step that controls the selectivity and efficiency of these reactions. semanticscholar.org For instance, in palladium(II)-catalyzed reactions, the thioether acts as a mono-dentate directing group, forming a metallacyclic intermediate that facilitates the subsequent C-H bond cleavage. rsc.orgresearchgate.net

Catalytic Roles of this compound as a Ligand

Thioethers like this compound primarily play a catalytic role by serving as directing group ligands. semanticscholar.orgrsc.org When coordinated to a transition metal, the resulting complex can act as a catalyst for various transformations. The thioether group itself is not the catalyst but is essential for the catalyst's function and selectivity. nih.gov

In transition-metal-catalyzed C-H functionalization, the thioether ligand directs the catalyst to a specific remote position on the molecule. rsc.orgrsc.org This strategy has been used to achieve a range of transformations, including:

Olefination : The palladium-catalyzed olefination of unactivated arenes can be directed by a thioether group. rsc.org

Arylation : Bidentate directing groups containing a thioether moiety have been used for the palladium-catalyzed β-arylation of C(sp³)–H bonds. rsc.org

The thioether is often referred to as a "traceless" directing group because the C-S bond can be easily removed or transformed into other functional groups after the desired reaction is complete, which enhances the synthetic utility of this method. semanticscholar.org

Photochemical and Electrochemical Reactivity

The reactivity of this compound can also be influenced by photochemical and electrochemical methods, which can initiate unique transformations through radical or ionic intermediates.

Photodegradation Pathways and Products

Studies on related benzylic sulfides reveal potential pathways for the photodegradation of this compound. For example, the irradiation of benzyl desyl sulphide has been shown to yield 2-phenyl-benzo[b]thiophen. rsc.org This transformation suggests a mechanism involving the photochemical cleavage of the carbon-sulfur bond to generate radical intermediates, which then undergo intramolecular cyclization and rearrangement to form the final product. While specific degradation products for this compound are not detailed, similar radical-based pathways are expected.

The broader field of photocatalysis using semiconductor materials like cadmium sulfide (CdS) has been employed for the oxidative coupling of benzyl alcohols and benzyl amines, which proceeds via radical intermediates generated on the catalyst surface under visible light irradiation. researchgate.net

Remote C-H Functionalization Directed by Thioether Group (for general thioethers)

Transition-metal-catalyzed remote C-H bond functionalization is a powerful strategy for modifying complex molecules, and the thioether group has emerged as a highly effective directing group. nih.govrsc.org This approach utilizes a transition metal catalyst that coordinates to the sulfur atom, allowing for the selective functionalization of otherwise unreactive C-H bonds at positions remote from the directing group. semanticscholar.orgrsc.org

The general mechanism involves the formation of a metallacyclic intermediate, which positions the metal catalyst to interact with a specific C(sp²)–H or C(sp³)–H bond. rsc.orgresearchgate.net This directed activation enables the formation of new C-C or C-X (where X is a heteroatom) bonds with high selectivity. nih.gov Both mono- and bidentate directing group strategies have been developed to target different positions within the substrate molecule. researchgate.netrsc.org

Palladium, rhodium, and other transition metals have been used to catalyze a variety of such reactions. rsc.org For example, a thioether-directed, palladium(II)-catalyzed C(sp²)–H olefination of unactivated arenes was an early demonstration of the thioether acting as the sole guiding group. nih.govrsc.org This strategy efficiently constructs novel thioether compounds that would be difficult to access through other means. nih.gov

Table 2: Overview of Thioether-Directed Remote C-H Functionalization

| Catalyst System | Target Bond | Transformation | Coupling Partner | Reference |

| Pd(II) | C(sp²)–H | Olefination | Alkenes | rsc.org |

| Pd(II) | C(sp³)–H | Arylation | Aryl Iodides | rsc.org |

| Rh(III) | C(sp²)–H | Alkenylation | Alkenes | semanticscholar.orgresearchgate.net |

Advanced Spectroscopic and Computational Characterization of Benzyl Propyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial relationships of atoms within benzyl (B1604629) propyl sulfide (B99878) can be unequivocally established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In benzyl propyl sulfide, the distinct electronic environments of the benzyl and propyl groups result in a well-resolved set of signals.

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring, the benzylic methylene protons adjacent to the sulfur atom, and the three distinct sets of protons in the propyl chain. The chemical shifts (δ) are influenced by the electronegativity of the neighboring sulfur atom and the anisotropic effects of the aromatic ring.

Similarly, the ¹³C NMR spectrum displays discrete signals for each carbon atom in the molecule. The chemical shifts of the aliphatic carbons are found in the upfield region, while the aromatic carbons resonate at lower field. researchgate.netresearchgate.net The benzylic carbon signal is a key indicator of the sulfide linkage. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, t = triplet, m = multiplet), and coupling constants (J) in Hz.

| Assignment | ¹H NMR | ¹³C NMR |

| Phenyl (C₆H₅) | δ 7.25-7.40 (m, 5H) | δ 127.2 (para-C), 128.5 (meta-C), 129.0 (ortho-C), 137.8 (ipso-C) |

| Benzyl (-CH₂-) | δ 3.75 (s, 2H) | δ 38.5 |

| Propyl (-S-CH₂-) | δ 2.50 (t, J = 7.4 Hz, 2H) | δ 34.2 |

| Propyl (-CH₂-) | δ 1.65 (m, 2H) | δ 22.8 |

| Propyl (-CH₃) | δ 1.00 (t, J = 7.4 Hz, 3H) | δ 13.5 |

To confirm the assignments made from 1D NMR and to establish the complete bonding network, a suite of two-dimensional NMR experiments is employed. huji.ac.ilwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is particularly useful for confirming the connectivity within the propyl chain, showing a clear correlation between the terminal methyl protons and the adjacent methylene protons, and between the two methylene groups. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons, providing unambiguous one-bond (¹J_CH) correlations. creative-biostructure.com This technique would definitively link each proton signal in the benzyl and propyl groups to its corresponding carbon atom, as detailed in Table 1.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. libretexts.org Key HMBC correlations for this compound would include the signal from the benzylic protons to the ipso-carbon of the phenyl ring and the α-carbon of the propyl group. Conversely, correlations from the α-protons of the propyl group to the benzylic carbon would firmly establish the connection of the two groups through the sulfur atom.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Significance |

| COSY | Propyl (-CH₂-) | Propyl (-CH₃) | Confirms propyl chain connectivity |

| Propyl (-S-CH₂-) | Propyl (-CH₂-) | Confirms propyl chain connectivity | |

| HSQC | Benzyl (-CH₂-) | Benzyl (-CH₂-) Carbon | Direct C-H bond confirmation |

| Propyl (-S-CH₂-) | Propyl (-S-CH₂-) Carbon | Direct C-H bond confirmation | |

| HMBC | Benzyl (-CH₂-) | Phenyl (ipso-C) | Confirms benzyl-phenyl linkage |

| Benzyl (-CH₂-) | Propyl (-S-CH₂-) Carbon | Confirms benzyl-S-propyl linkage | |

| Propyl (-S-CH₂-) | Benzyl (-CH₂-) Carbon | Confirms propyl-S-benzyl linkage |

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry provides essential information regarding a molecule's mass and, through fragmentation analysis, its structure.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. researchgate.net This accuracy allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₄S. HRMS would confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄S |

| Calculated Exact Mass ([M]⁺) | 166.08162 Da |

| Expected HRMS Result ([M+H]⁺) | 167.08947 m/z |

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing deep insights into the molecule's structure. uab.educhemrxiv.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. uab.edu

The fragmentation of this compound is dominated by cleavage of the carbon-sulfur bonds, which are the weakest bonds in the aliphatic portion of the molecule. The most characteristic fragmentation pathway involves the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. miamioh.edu

Table 4: Major Predicted Fragment Ions of this compound in MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 167.1 | [C₁₀H₁₅S]⁺ | Protonated molecular ion ([M+H]⁺) |

| 123.1 | [C₇H₇S]⁺ | Loss of a propyl radical (•C₃H₇) from the molecular ion |

| 91.1 | [C₇H₇]⁺ | Cleavage of the S-CH₂(benzyl) bond, forming the tropylium ion |

| 75.1 | [C₃H₇S]⁺ | Cleavage of the benzyl-S bond, forming the propylthio cation |

Vibrational Spectroscopy Methodologies for Functional Group and Structural Insights

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the aromatic ring and the aliphatic chains. jetir.org Key vibrational modes include C-H stretching from both the phenyl and alkyl groups, C=C stretching within the aromatic ring, and various bending modes (scissoring, wagging, twisting) of the methylene groups. mdpi.com The C-S stretching vibration, typically found in the 600-800 cm⁻¹ region, is often weak in the infrared spectrum but can be a useful marker for the sulfide linkage.

Table 5: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3000 - 3100 | ν(C-H) | Aromatic C-H stretching |

| 2850 - 2960 | ν(C-H) | Aliphatic (benzyl & propyl) C-H stretching |

| 1450 - 1600 | ν(C=C) | Aromatic ring skeletal vibrations |

| 1450 - 1470 | δ(CH₂) | Methylene scissoring |

| 1200 - 1350 | δ(CH₂) | Methylene wagging |

| 690 - 770 | γ(C-H) | Aromatic C-H out-of-plane bending (monosubstituted) |

| 600 - 800 | ν(C-S) | Carbon-sulfur stretching |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Occurring in the 2850-3000 cm⁻¹ region from the propyl and benzyl methylene groups.

Aromatic C=C Stretching: Appearing as a series of sharp bands in the 1450-1600 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. General studies of organosulfur compounds have examined group frequencies for C-S stretching vibrations cdnsciencepub.com.

Experimental IR spectra are often measured using diffuse reflectance methods on spectrometers such as the Shimadzu IRPrestige-21 rsc.org. The precise peak positions and intensities provide a unique fingerprint for the compound, allowing for its identification and structural confirmation.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Propyl Group, Methylene Bridge |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |

| C-S Stretch | 600 - 800 | Sulfide Linkage |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for observing the C-S bond, which can be difficult to assign definitively in IR spectra.

While specific experimental data for this compound is not detailed in the provided sources, analysis would focus on the characteristic vibrations of the sulfide linkage and the carbon skeleton. The technique has been widely applied for the chemical analysis of various materials, providing a molecular fingerprint nih.gov. Modern systems can acquire Raman spectra from diverse samples, including both chemical and biological materials, demonstrating the versatility of the technique nih.gov.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state wikipedia.org. This technique is applicable only if this compound can be obtained as a suitable single crystal. The process involves directing an intense beam of X-rays onto the crystal and measuring the resulting diffraction pattern wikipedia.org.

If a crystal structure were determined, it would provide a wealth of information, including:

Precise bond lengths and angles.

Conformational details of the propyl chain and the orientation of the benzyl group.

Intermolecular interactions, such as van der Waals forces or C-H···π interactions, that govern the crystal packing.

For example, crystallographic studies on related complex organic molecules reveal details such as the adoption of a specific conformation (e.g., a chair conformation in a ring system) and the equatorial or axial orientation of substituents researchgate.net. Such an analysis for this compound would offer unambiguous insight into its solid-state molecular geometry.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for augmenting experimental data. These studies provide deep insights into the electronic structure, spectroscopic properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard method for investigating the properties of organic sulfur compounds due to its balance of accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results. Studies have benchmarked various functionals, finding that hybrid functionals like M06-2X and B3LYP-D3(BJ) are often well-suited for studying the reaction mechanisms and energies of organosulfur compounds chemrxiv.org. Comparative studies on other molecules have shown that methods like M06-2X combined with a robust basis set such as 6-311++G(d,p) can provide superior performance for predicting molecular structures spectroscopyonline.com.

A significant application of DFT is the prediction of spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can accurately compute vibrational frequencies corresponding to IR and Raman spectra. Theoretical calculations using methods like B3LYP with a 6-31G+(d,p) basis set have been successfully used to correlate computational results with experimental values for other complex organic molecules nih.gov.

The computed vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, the calculated frequencies are typically multiplied by a scaling factor. This combined experimental and theoretical approach allows for a more confident assignment of complex spectra. The narrow gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in such calculations can indicate high chemical reactivity and potential charge transfer interactions within the molecule nih.gov.

DFT calculations are exceptionally powerful for elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing the geometry of transition states. For sulfur-containing molecules, DFT has been used to explore complex reaction pathways that would be difficult to study experimentally.

A pertinent example is the theoretical study of the gas-phase pyrolysis of allyl benzyl sulfide, a structurally related compound. Using DFT calculations at the B3LYP/6-31G(d) level, researchers investigated two possible mechanisms: a concerted six-centered cyclic transition state and a multi-step radical process scribd.com. The results indicated that the reaction proceeds via a concerted mechanism to form propene and thiobenzaldehyde scribd.com. The study calculated activation parameters and used Natural Bond Orbital (NBO) analysis to follow the charge distribution throughout the reaction scribd.com. Such computational investigations provide critical insights into the factors controlling chemical reactivity. Similarly, DFT methods like M06-2X have been employed to investigate the mechanisms of other reactions involving aryl sulfides, such as photoinduced C–S bond borylation mdpi.com.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 142.1 | kJ mol⁻¹ |

| Activation Enthalpy (ΔH‡) | 136.9 | kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -90.1 | J mol⁻¹K⁻¹ |

| Activation Gibbs Free Energy (ΔG‡) | 193.4 | kJ mol⁻¹ |

Analysis of Electronic Properties (e.g., HOMO-LUMO energies, molecular electrostatic potential)

The electronic properties of this compound are fundamentally governed by the interplay of the benzyl and propyl groups with the central sulfur atom. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecule's reactivity and stability.

A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For thioethers, the HOMO is typically localized on the sulfur atom, reflecting its capacity to act as an electron donor. In this compound, the presence of the electron-donating propyl group and the π-system of the benzyl group are expected to influence the energy of the HOMO. The LUMO, conversely, is anticipated to be distributed over the benzyl ring, indicating its role as the primary electron acceptor.

| Property | Predicted Value (eV) | Significance |

| EHOMO | -8.5 to -9.5 | Represents the ionization potential; a higher value indicates a greater tendency to donate electrons. The lone pairs of the sulfur atom are the primary contributors to the HOMO. |

| ELUMO | -0.5 to 0.5 | Represents the electron affinity; a lower value suggests a greater ability to accept electrons. The π* orbitals of the benzyl group are the main contributors to the LUMO. |

| HOMO-LUMO Gap (ΔE) | 8.0 to 10.0 | Indicates chemical reactivity and kinetic stability. A larger gap, as predicted here, suggests high stability and lower reactivity, characteristic of many thioethers under normal conditions. researchgate.netmdpi.com |

Note: These values are estimations based on theoretical calculations of analogous alkyl sulfides and benzyl sulfides.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for understanding the electronic properties and reactivity of this compound. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP is expected to show a region of negative potential (typically colored red or yellow) localized around the sulfur atom, corresponding to its lone pairs of electrons. This region represents the most likely site for electrophilic attack. Conversely, positive potential (typically colored blue) is anticipated around the hydrogen atoms of the propyl and benzyl groups, indicating potential sites for nucleophilic interaction. The aromatic ring of the benzyl group may exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud, which can also influence its interaction with other molecules. The MEP provides a visual representation of how the molecule will interact with other charged or polar species, which is fundamental to understanding its chemical behavior. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the propyl group and the rotational freedom around the C-S bonds in this compound give rise to multiple possible conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such molecules, providing insights into their dynamic behavior and the relative stability of different conformers. researchgate.net

For the propyl group attached to the sulfur, different staggered conformations, such as anti (trans) and gauche, are possible. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. Theoretical studies on n-propanethiol have shown that gauche conformers can be energetically competitive with or even more stable than the anti conformers due to stabilizing interactions. nih.gov

The orientation of the benzyl group relative to the propyl group is also a key conformational feature. The rotation around the benzyl-CH₂ bond and the CH₂-S bond will determine the spatial arrangement of the aromatic ring. It is plausible that the most stable conformers will seek to minimize steric repulsion between the bulky benzyl and propyl groups.

An MD simulation of this compound in a given environment (e.g., in a vacuum or a specific solvent) would typically involve the following steps:

Initialization: Assigning initial positions and velocities to all atoms in the molecule.

Force Field Application: Using a classical force field to calculate the forces acting on each atom based on bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Integration of Equations of Motion: Solving Newton's equations of motion to update the positions and velocities of the atoms over a small time step.

Trajectory Generation: Repeating the process for a large number of time steps to generate a trajectory that describes the molecule's motion over time.

By analyzing this trajectory, one can identify the most frequently occurring conformations, calculate the potential energy of each conformation, and determine the energy barriers for transitions between different conformational states. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

| Dihedral Angle | Expected Stable Conformations | Notes |

| C(benzyl)-CH₂-S-C(propyl) | gauche, anti | The rotation around the S-C(propyl) bond will likely lead to stable gauche and anti conformations for the propyl chain. The relative populations of these conformers will depend on the balance of steric and electronic effects. |

| Ph-C-S-C | - | The orientation of the benzyl group will be influenced by steric interactions with the propyl group. The molecule will likely adopt a conformation that minimizes the steric clash between the phenyl ring and the alkyl chain. |

This table represents a qualitative prediction of conformational behavior based on studies of similar molecules. nih.gov

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational approaches used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. libretexts.org For this compound, such models could be employed to predict its reactivity in various chemical transformations or to estimate properties like boiling point, solubility, or toxicity based on its molecular descriptors.

The development of a QSAR/QSPR model for a class of compounds including this compound would typically involve the following steps:

Data Set Collection: Assembling a data set of structurally related compounds with known experimental values for the activity or property of interest.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the data set. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electrostatic: Derived from the charge distribution, such as dipole moment and parameters from the MEP.

Quantum Chemical: Such as HOMO and LUMO energies, and the HOMO-LUMO gap. nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the calculated descriptors to the experimental activity/property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For this compound, key descriptors influencing its reactivity would likely include:

HOMO and LUMO energies: As discussed, these are directly related to the molecule's ability to participate in electron transfer processes.

Charge on the sulfur atom: This would be a primary indicator of its nucleophilicity.

Steric parameters: Describing the bulkiness of the benzyl and propyl groups, which would affect the accessibility of the sulfur atom to reactants.

Hydrophobicity (logP): This would be important for predicting its behavior in different solvent systems and its potential biological interactions.

While a specific QSAR model for the reactivity of this compound is not available, general QSAR studies on organic sulfides have shown that electronic and steric descriptors are often the most significant predictors of their reactivity in processes like oxidation. researchgate.net The insights gained from such models can guide the design of new molecules with desired properties and provide a deeper understanding of the factors that govern chemical reactions.

Applications of Benzyl Propyl Sulfide in Contemporary Chemical Research

Role as a Synthetic Building Block in Advanced Organic Synthesis

In organic synthesis, the strategic construction of complex molecules from simpler, readily available starting materials is a fundamental goal. kvmwai.edu.in Molecules designated as "synthetic building blocks" are crucial to this endeavor, providing key structural motifs that can be elaborated into more complex targets. nih.govdiva-portal.org Thioethers, or sulfides, are a versatile class of compounds that can act as intermediates in a variety of chemical transformations. researchgate.net Benzyl (B1604629) propyl sulfide (B99878), in this context, offers a combination of functionalities that make it a useful intermediate in specialized synthetic applications.

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds—cyclic structures containing at least one non-carbon atom in the ring—is a cornerstone of medicinal and materials chemistry. Benzyl propyl sulfide derivatives have been utilized as precursors in the construction of complex, fused heterocyclic systems.

Detailed research has demonstrated the utility of specifically designed propyl sulfide-containing molecules in cyclization reactions to form sulfur- and selenium-containing heterocycles. For instance, an unsymmetrical sulfide, 2-(phenylbuta-1,3-diin-1-yl)phenylsulfide , serves as a key starting material in a double cyclization reaction. rsc.org When this compound is reacted with dibutyl diselenide in the presence of an oxidizing agent (Oxone®), it undergoes intramolecular cyclization to yield a benzo[b]thiophene-fused selenophene derivative in 85% yield. rsc.org This transformation constructs two new heterocyclic rings in a single process, highlighting the efficiency of using such a building block.

In a related application, the compound (Z)-(1,4-diphenylbut-1-en-3-yn-1-yl)(propyl)sulfane was used as a substrate to synthesize highly functionalized thiophenes. rsc.org The reaction of this propyl sulfane with various diaryl diselenides under ultrasound irradiation conditions led to the formation of selanyl-substituted thiophenes in good yields (up to 85%). rsc.orgchim.it These examples underscore the role of the propyl sulfide moiety in directing the formation of intricate heterocyclic architectures.

| Starting Material | Key Reagents | Resulting Heterocyclic Product | Yield | Reference |

|---|---|---|---|---|

| 2-(phenylbuta-1,3-diin-1-yl)phenylsulfide | Dibutyl diselenide, Oxone® | Benzo[b]thiophene-fused selenophene | 85% | rsc.org |

| (Z)-(1,4-diphenylbut-1-en-3-yn-1-yl)(propyl)sulfane | Diaryl diselenides, Ultrasound | Selanyl-functionalized thiophenes | 78-85% | rsc.org |

Intermediate in Multi-Step Total Synthesis Strategies

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring long and intricate sequences of reactions. uni-muenchen.dechinesechemsoc.org An intermediate is a molecule that is formed during the synthesis and then undergoes further reactions to yield the final target. rsc.org

While derivatives of this compound have been shown to be effective precursors for complex heterocyclic systems as detailed above rsc.org, their specific application as a documented intermediate in the published total synthesis of a named natural product is not prominent in the reviewed scientific literature. However, the ability to construct elaborate heterocyclic cores, such as benzo[b]thiophenes rsc.org, demonstrates their potential for such roles, as these motifs are common in pharmacologically active molecules. The strategic incorporation of a this compound unit could allow for the introduction of a key fragment, which is then transformed in later steps into the final complex architecture.

Contributions to Materials Science Research

The incorporation of heteroatoms like sulfur into molecular and polymeric structures is a well-established strategy for tuning material properties. researchgate.net Polythioethers, for example, are recognized as an important class of functional materials in both academic research and industrial applications. researchgate.netacs.org

Integration into Polymer Chemistry and Polymer Modification

The direct integration of this compound as a monomer or modifying agent in polymer chemistry is not widely documented. However, research into related sulfur compounds provides context for its potential. For example, the anionic polymerization of propylene (B89431) sulfide (a thiirane) is a known method for producing poly(propylene sulfide), a polymer with a high refractive index. researchgate.net This demonstrates the general utility of sulfide linkages in creating polymers with specific physical properties. While this compound itself is not a monomer for this type of polymerization, its structure suggests potential use as a chain transfer agent or as a plasticizer in sulfur-containing polymer formulations, though specific research in this area is limited.

Development of Optoelectronic Materials (if applicable as a functional unit)